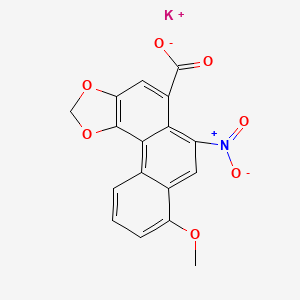

Potassium 8-methoxy-6-nitrophenanthro(3,4-d)-1,3-dioxole-5-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

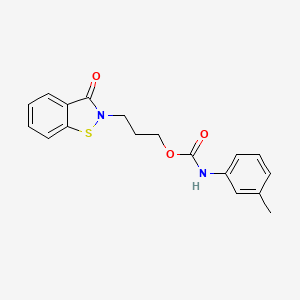

Le 8-méthoxy-6-nitrophénanthro(3,4-d)-1,3-dioxole-5-carboxylate de potassium est un composé organique complexe appartenant à la classe des acides aristolochiques et de leurs dérivés. Ces composés sont connus pour leurs caractéristiques structurales uniques, notamment un système cyclique nitrophénanthro[3,4-d][1,3]dioxole substitué à des positions spécifiques par un groupe carboxyle, un groupe nitro et un groupe méthoxy

Méthodes De Préparation

La synthèse du 8-méthoxy-6-nitrophénanthro(3,4-d)-1,3-dioxole-5-carboxylate de potassium implique généralement plusieurs étapes, à partir de composés aromatiques plus simples. Les étapes clés comprennent les réactions de nitration, de méthoxylation et de cyclisation. Les méthodes de production industrielle utilisent souvent des techniques avancées telles que la chromatographie liquide haute performance (CLHP) et la spectrométrie de masse (SM) pour la purification et l'analyse . Les conditions réactionnelles sont soigneusement contrôlées pour garantir un rendement élevé et la pureté du produit final.

Analyse Des Réactions Chimiques

Le 8-méthoxy-6-nitrophénanthro(3,4-d)-1,3-dioxole-5-carboxylate de potassium subit diverses réactions chimiques, notamment:

Oxydation: Cette réaction implique généralement l'utilisation d'agents oxydants forts, conduisant à la formation de quinones correspondantes.

Réduction: Les réactions de réduction peuvent convertir le groupe nitro en un groupe amino, en utilisant des réactifs tels que l'hydrogène gazeux en présence d'un catalyseur.

Substitution: Le composé peut subir des réactions de substitution nucléophile, où le groupe méthoxy peut être remplacé par d'autres nucléophiles dans des conditions spécifiques

Applications De Recherche Scientifique

Ce composé présente plusieurs applications en recherche scientifique:

Chimie: Il est utilisé comme précurseur dans la synthèse de molécules organiques plus complexes.

Biologie: Des études ont montré son rôle potentiel dans la modulation des voies biologiques, ce qui en fait un candidat pour le développement de médicaments.

Mécanisme d'action

Le mécanisme d'action du 8-méthoxy-6-nitrophénanthro(3,4-d)-1,3-dioxole-5-carboxylate de potassium implique son interaction avec des cibles moléculaires spécifiques. Il a été démontré qu'il inhibait l'activité de certaines enzymes, telles que la phospholipase A2 sécrétoire, en se liant à leurs sites actifs . Cette interaction perturbe la fonction normale des enzymes, conduisant à divers effets biologiques. Le composé affecte également les voies cellulaires impliquées dans l'apoptose et la prolifération cellulaire .

Mécanisme D'action

The mechanism of action of Potassium 8-methoxy-6-nitrophenanthro(3,4-d)-1,3-dioxole-5-carboxylate involves its interaction with specific molecular targets. It has been shown to inhibit the activity of certain enzymes, such as secretory phospholipase A2, by binding to their active sites . This interaction disrupts the normal function of the enzymes, leading to various biological effects. The compound also affects cellular pathways involved in apoptosis and cell proliferation .

Comparaison Avec Des Composés Similaires

Le 8-méthoxy-6-nitrophénanthro(3,4-d)-1,3-dioxole-5-carboxylate de potassium est comparé à d'autres composés similaires, tels que:

Acide aristolochique I: Les deux composés partagent une structure de base similaire mais diffèrent par leurs groupes fonctionnels, ce qui entraîne des variations dans leurs activités biologiques.

Acide aristolochique II: Ce composé est dépourvu du groupe méthoxy présent dans le 8-méthoxy-6-nitrophénanthro(3,4-d)-1,3-dioxole-5-carboxylate de potassium, ce qui se traduit par des profils de réactivité et de toxicité différents.

Le caractère unique du 8-méthoxy-6-nitrophénanthro(3,4-d)-1,3-dioxole-5-carboxylate de potassium réside dans sa combinaison spécifique de groupes fonctionnels, qui lui confèrent des propriétés chimiques et biologiques distinctes.

Propriétés

Numéro CAS |

84696-68-4 |

|---|---|

Formule moléculaire |

C17H10KNO7 |

Poids moléculaire |

379.36 g/mol |

Nom IUPAC |

potassium;8-methoxy-6-nitronaphtho[2,1-g][1,3]benzodioxole-5-carboxylate |

InChI |

InChI=1S/C17H11NO7.K/c1-23-12-4-2-3-8-9(12)5-11(18(21)22)14-10(17(19)20)6-13-16(15(8)14)25-7-24-13;/h2-6H,7H2,1H3,(H,19,20);/q;+1/p-1 |

Clé InChI |

BCXHLVCJJTXBRG-UHFFFAOYSA-M |

SMILES canonique |

COC1=CC=CC2=C3C(=C(C=C21)[N+](=O)[O-])C(=CC4=C3OCO4)C(=O)[O-].[K+] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3,7,7-Trimethylbicyclo[4.1.0]hept-3-EN-2-YL)methyl acetate](/img/structure/B12684540.png)

![9-[2-(2-Methoxyethoxy)ethoxy]-9-methyl-2,5,8-trioxa-9-siladodecan-12-amine](/img/structure/B12684563.png)